(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(2S,3S)-3-Aminobicyclo[221]heptane-2-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by subsequent functional group transformations . Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with slight structural differences.
Norbornane: A related bicyclic compound with different functional groups.
Uniqueness
(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure provides rigidity and stability, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S,3S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4?,5?,6-,7-/m0/s1 |
InChI Key |
JSYLGUSANAWARQ-FTDRKVFOSA-N |
Isomeric SMILES |
C1CC2CC1[C@@H]([C@H]2N)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O |
Origin of Product |
United States |
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